2,2'-Methylenedinaphthalene
Description
Contextualization within Naphthalene-Derived Systems Research
Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon, has long been a cornerstone of chemical research due to its versatile reactivity and the diverse applications of its derivatives. researchgate.net Research into naphthalene-derived systems encompasses a vast array of compounds with applications in medicinal chemistry, materials science, and organic electronics. researchgate.netnih.govjmchemsci.com These derivatives often exhibit interesting photophysical properties, and their rigid structures make them valuable building blocks for supramolecular chemistry and the development of novel functional materials. nih.gov
2,2'-Methylenedinaphthalene fits within this research landscape as a fundamental example of a methylene-bridged dinaphthyl system. The methylene (B1212753) linker introduces a degree of flexibility between the two naphthalene units, influencing their electronic communication and spatial arrangement. This contrasts with directly linked binaphthyl systems, where the rotational barrier around the C-C single bond dictates the molecular conformation. The study of such bridged systems helps to elucidate the structure-property relationships in more complex naphthalene-based polymers and materials.
Academic Relevance and Current Research Landscape
The academic relevance of this compound and its derivatives lies in their potential as model compounds for understanding intramolecular interactions and as precursors for more complex molecular architectures. The synthesis and characterization of such compounds contribute to the broader understanding of organic synthesis, reaction mechanisms, and spectroscopic analysis. jmchemsci.com
Current research into naphthalene derivatives is vibrant, with a focus on creating materials with specific electronic, optical, and biological properties. nih.govijpsjournal.com For instance, naphthalene-chalcone hybrids have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities. nih.gov While direct research on this compound itself is not as extensive as for some other derivatives, the fundamental knowledge gained from its study is applicable to the design of new functional molecules. The development of novel synthetic methodologies for creating naphthalene-based structures remains an active area of academic inquiry.
Historical Development of Related Dinaphthyl Compounds
The history of naphthalene chemistry dates back to the early 19th century with its isolation from coal tar. chemicalbook.com The development of dinaphthyl compounds is closely tied to the advancement of condensation and coupling reactions in organic chemistry. An important class of related compounds is the naphthalenesulfonate formaldehyde (B43269) condensates, which were first developed in the 1930s. chemicalbook.com These polymers, formed by the condensation of naphthalenesulfonic acids with formaldehyde, found widespread use as dispersants and superplasticizers in the concrete industry.
The synthesis of simple dinaphthylmethanes likely emerged from early investigations into the reactions of naphthalene with formaldehyde and other methylene-donating reagents. These early studies laid the groundwork for understanding the reactivity of the naphthalene nucleus and the formation of bridged aromatic systems. While detailed historical accounts specifically for this compound are scarce, the broader history of naphthalene-formaldehyde condensates provides a relevant backdrop to the development of this class of compounds.
Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
613-79-6 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethyl)naphthalene |
InChI |
InChI=1S/C21H16/c1-3-7-20-14-16(9-11-18(20)5-1)13-17-10-12-19-6-2-4-8-21(19)15-17/h1-12,14-15H,13H2 |
InChI Key |
JDSUMELGIJVPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Strategies for 2,2 Methylenedinaphthalene Architectures
Fundamental Organic Synthesis Pathways
The construction of 2,2'-methylenedinaphthalene architectures relies on a variety of established and innovative synthetic routes. These pathways are designed to efficiently create the core dinaphthylmethane skeleton and introduce a wide range of substituents.
Retrosynthetic Analysis Approaches for Complex Architectures
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection is the C-C bond of the methylene (B1212753) bridge, leading to two naphthalene (B1677914) units. This suggests a synthetic strategy involving the coupling of a suitable naphthalene derivative with a one-carbon electrophile or nucleophile.
Linear and Convergent Synthesis Strategies for Dinaphthalene Systems
Both linear and convergent strategies are employed in the synthesis of dinaphthalene systems.
The choice between a linear and convergent strategy depends on the specific target molecule and the complexity of its substituents. For more intricate derivatives of this compound, convergent approaches are often favored.
Specific Reaction Classes Utilized in Synthesis
A variety of reaction classes are instrumental in the synthesis of this compound and its analogues.
Carbon-carbon bond forming reactions are at the heart of synthesizing the this compound framework.
Friedel-Crafts Alkylation: A classic method involves the acid-catalyzed reaction of a naphthalene derivative with a formaldehyde (B43269) equivalent or a chloromethylating agent. This electrophilic aromatic substitution reaction directly forms the methylene bridge between two naphthalene rings.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. Reactions such as the Suzuki, Negishi, and Buchwald-Hartwig couplings are invaluable for connecting two naphthalene units. nih.govsoton.ac.uk For instance, a 2-halonaphthalene could be coupled with a 2-methylnaphthalene (B46627) derivative under palladium catalysis. Halogen-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors for such transformations. nih.gov Solvent-free syntheses using a vibratory ball mill have also been developed for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions to functionalize naphthalene cores. soton.ac.uk
Grignard Reactions: The reaction of a 2-naphthylmagnesium halide with a suitable electrophile, such as a 2-(halomethyl)naphthalene, can also be used to construct the central methylene bridge.
| Coupling Reaction | Catalyst/Reagents | Key Features | Reference |
| Suzuki Coupling | Pd(OAc)₂, Ligands | Tolerant to various functional groups, often uses boronic acids. | nih.govsoton.ac.uk |
| Negishi Coupling | Pd or Ni catalyst | Utilizes organozinc reagents. | nih.gov |
| Buchwald-Hartwig Amination | Pd catalyst, Ligands | Forms C-N bonds, but principles can be adapted for C-C coupling. | nih.govsoton.ac.uk |
| Sonogashira Coupling | Pd and Cu catalysts | Forms C-C bonds between sp and sp² carbons. | soton.ac.uk |
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing the naphthalene ring system itself, which can then be used to build the this compound architecture. libretexts.orglibretexts.orgyoutube.comyoutube.comnih.gov
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orglibretexts.orgyoutube.com By choosing an appropriate diene and dienophile, a substituted cyclohexene (B86901) ring can be formed, which can then be aromatized to a naphthalene derivative. This strategy is particularly useful for creating specifically substituted naphthalenes that might be difficult to access through direct substitution on a pre-existing naphthalene ring. While not directly forming the methylene bridge, this approach is crucial for the synthesis of the necessary naphthalene building blocks. The reaction can be influenced by thermal or photochemical conditions, which affect the stereochemistry of the product. libretexts.orgyoutube.com
Reduction and oxidation reactions are essential for manipulating functional groups on the naphthalene rings and their precursors.
Oxidation: The oxidation of methyl groups on naphthalene precursors can be used to introduce carboxylic acid or aldehyde functionalities. asianpubs.org For example, 2-methylnaphthalene can be oxidized to 2-naphthoic acid. asianpubs.org These functional groups can then be used in subsequent coupling reactions or further transformations. Various oxidizing agents are employed, including transition metal catalysts like Co-Mn-Br systems. asianpubs.org The oxidation of naphthalene itself can lead to naphthoquinones. nih.gov The atmospheric oxidation of naphthalenes, often initiated by OH radicals, has also been studied. researchgate.net
Reduction: Reduction reactions are used to convert carbonyl groups to methylene groups or to reduce other functional groups as needed during the synthetic sequence. For example, a diketone precursor could be reduced to form the methylene bridge of this compound.
The strategic application of these reaction classes allows for the flexible and efficient synthesis of a wide array of this compound derivatives with tailored properties.
Asymmetric Synthesis and Chiral Induction
The creation of stereocenters with a high degree of control is paramount in asymmetric synthesis. For a molecule like this compound, chirality can arise from the restricted rotation around the single bonds connecting the naphthalene rings to the central methylene carbon, leading to atropisomerism, or from the introduction of chiral centers on the naphthalene rings or the methylene bridge itself. The following sections will explore various strategies to induce chirality in systems analogous to this compound, as direct asymmetric syntheses for this specific compound are not widely reported in the literature.
Enantioselective Approaches for Chiral this compound Derivatives
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For architectures similar to this compound, such as other diarylmethanes, this can be achieved by employing chiral catalysts, auxiliaries, or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer.
While specific examples for this compound are scarce, the general approaches applicable to the asymmetric synthesis of diarylmethanes are well-documented. These methods often involve the enantioselective addition of an aryl nucleophile to a suitable electrophile or the asymmetric functionalization of a pre-existing diarylmethane scaffold. For instance, the asymmetric arylation of a benzyl-type substrate could be a viable route.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis is a powerful tool for the efficient generation of chiral molecules. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The following subsections detail various catalytic approaches that could be adapted for the synthesis of chiral this compound derivatives.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of diarylmethane synthesis, chiral phosphoric acids, cinchona alkaloids, and prolinol derivatives have proven to be effective catalysts. For example, a chiral phosphoric acid could be used to catalyze the Friedel-Crafts type reaction between a naphthylmethyl-containing electrophile and a naphthalene nucleophile, proceeding through a chiral ion pair to induce enantioselectivity. rsc.orgnih.gov
A notable strategy involves the asymmetric transfer hydrogenation of 1,1-diarylalkenes, which can be extended to the synthesis of chiral 1,1-diarylethanes with high efficiency and enantioselectivity under mild conditions using an organocatalyst. nih.gov Another approach is the desymmetrization of 2,2'-(phenylmethylene)diphenols using an N-heterocyclic carbene (NHC) catalyst to produce enantioenriched triarylmethanes, a strategy that could be conceptually applied to the desymmetrization of a symmetrical bis-naphthyl substrate. oaepublish.com
Table 1: Examples of Organocatalytic Asymmetric Synthesis of Diarylalkanes
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | 1,1-Diarylalkene | 1,1-Diarylethane | High | Excellent | nih.gov |
| N-Heterocyclic Carbene | 2,2'-(Phenylmethylene)diphenol | Chiral Triarylmethane | High | Excellent | oaepublish.com |
| Cinchonidine-derived Squaramide | Diaryltosylmethane derivative and 2-naphthol | Chiral Triarylmethane | up to 97 | up to 97 | oaepublish.com |
Biocatalysis employs enzymes as catalysts, offering high selectivity and mild reaction conditions. While specific biocatalytic routes to chiral this compound are not established, enzymes such as lipases, esterases, and oxidoreductases are commonly used for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral building blocks. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic diol precursor to a this compound derivative, allowing for the separation of the acylated product from the unreacted enantiomer.
Transition metal catalysis is a versatile tool for asymmetric synthesis. Chiral complexes of metals like rhodium, ruthenium, and palladium are widely used. nih.gov Asymmetric hydrogenation of a suitable prochiral olefin precursor is a powerful method for creating chiral centers. For a this compound system, a precursor containing a double bond exocyclic to one of the naphthalene rings could potentially be hydrogenated using a chiral transition metal catalyst to install a stereocenter.
A relevant example is the asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines to yield chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent enantiomeric excess. nih.gov While structurally different, this demonstrates the potential of transition metal-catalyzed hydrogenation for creating chirality in naphthalene-containing heterocyclic systems.
Table 2: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Diaryl Compounds
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| Chiral Cationic Ruthenium Diamine Complex | 2,6-Disubstituted 1,5-Naphthyridine | Chiral 1,2,3,4-Tetrahydro-1,5-naphthyridine | High | up to 99 | nih.gov |
| Rhodium-Chiral BINAP Derivative | 1-Alkynyl-8-arylnaphthalene and 1,6-diyne | Axially Chiral 1,8-Diarylnaphthalene | Excellent | up to 100 | tandfonline.com |
This table illustrates the application of transition metal catalysis in generating chiral naphthalene-containing structures, as direct examples for this compound are not prevalent.
Chiral Resolution Techniques for Dinaphthalene Scaffolds
When a racemic mixture of a chiral compound is obtained, chiral resolution can be employed to separate the enantiomers. This is a common strategy when direct asymmetric synthesis is not feasible or is inefficient.
One of the most established methods is diastereomeric salt formation . wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers. For a this compound derivative bearing acidic or basic functional groups, resolving agents like chiral amines or carboxylic acids could be utilized.
Chiral chromatography is another powerful technique for separating enantiomers. A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method is widely applicable and can be used for both analytical and preparative-scale separations of a wide range of chiral compounds, including those with dinaphthalene scaffolds.
Advanced Synthetic Protocols
The development of advanced synthetic protocols aims to enhance the efficiency, selectivity, and environmental compatibility of chemical transformations. In the context of this compound synthesis, these protocols offer alternatives to traditional methods, addressing challenges such as harsh reaction conditions and the use of toxic reagents.
The synthesis of this compound can be achieved through metal-free synthetic routes, primarily relying on electrophilic aromatic substitution (EAS) reactions. Naphthalene undergoes EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, more readily than benzene. youtube.com The position of substitution on the naphthalene ring, whether at the α (C1) or β (C2) position, is influenced by both kinetic and thermodynamic factors.
While α-substitution is often kinetically favored due to the formation of a more stable carbocation intermediate, β-substitution can be the major product under thermodynamic control at higher temperatures. wordpress.com This principle is pivotal for the synthesis of this compound, which requires the formation of a C-C bond at the 2-position of two naphthalene moieties.
A common metal-free approach for the synthesis of dinaphthylmethanes involves the acid-catalyzed reaction of naphthalene with a formaldehyde equivalent, such as formalin or paraformaldehyde. In this reaction, a Brønsted or Lewis acid can be used as a catalyst. For instance, the reaction of naphthalene with chloromethyl methyl ether in the presence of a small amount of phosphoric acid can yield 1-(chloromethyl)naphthalene. youtube.com A subsequent Friedel-Crafts alkylation of another naphthalene molecule with this intermediate would lead to the formation of a methylenedinaphthalene. To achieve the desired 2,2'-isomer, reaction conditions would need to be optimized to favor β-substitution.
The choice of solvent can also influence the regioselectivity of Friedel-Crafts reactions on naphthalene. For example, in Friedel-Crafts acylation, the use of carbon disulfide as a solvent tends to yield the 1-isomer, whereas nitrobenzene (B124822) favors the formation of the 2-isomer. libretexts.org This solvent effect, attributed to the formation of bulky complexes between the reagent and the solvent, can be exploited to direct the substitution to the less sterically hindered β-position. wordpress.com
Recent advancements in metal-free synthesis have also demonstrated the preparation of other functionalized naphthalene derivatives. For example, a transition-metal-free protocol has been developed for the synthesis of fluorinated naphthols from 2-allyl-3-(trifluoromethyl)phenols. nih.gov This involves a sequence of C-F bond activation, 6π electrocyclization, and rearomatization. While not a direct synthesis of this compound, this work highlights the potential of metal-free strategies in accessing complex naphthalene-based structures. nih.gov Another study reports an efficient, metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene, further underscoring the feasibility of avoiding transition metals in naphthalene chemistry. researchgate.net
| Reactants | Catalyst/Solvent | Major Product | Reference |
| Naphthalene, Br2 | CCl4 or CH3COOH | 1-Bromonaphthalene | youtube.com |
| Naphthalene, SO2Cl2 | AlCl3 (equimolar) | 1-Chloronaphthalene | youtube.com |
| Naphthalene, con H2SO4 | 40-80 °C | Naphthalene-1-sulfonic acid | youtube.com |
| Naphthalene, con H2SO4 | 160 °C | Naphthalene-2-sulfonic acid | youtube.com |
| Naphthalene, Methyl iodide | AlCl3 | 1-Methylnaphthalene (B46632) | youtube.com |
| Naphthalene, Ethyl bromide | AlCl3 | 2-Ethylnaphthalene | youtube.com |
Table 1: Examples of Electrophilic Substitution Reactions of Naphthalene
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling-up. rsc.org While specific examples of the flow synthesis of this compound are not extensively reported, the principles of flow chemistry can be applied to its synthesis.
The acid-catalyzed condensation of naphthalene with formaldehyde is an exothermic reaction. In a batch reactor, localized temperature increases can lead to the formation of unwanted byproducts and a decrease in selectivity. A continuous flow reactor, with its high surface-area-to-volume ratio, allows for precise temperature control, mitigating these issues. rsc.org
Pumps would deliver solutions of naphthalene and formaldehyde, along with an acid catalyst, into a mixing junction before the combined stream enters a heated reactor coil. rsc.org The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for optimization of the reaction to favor the formation of this compound.
Furthermore, in-line purification techniques can be integrated into a flow chemistry setup. For instance, scavenger resins could be used to remove the acid catalyst or unreacted starting materials, providing a cleaner product stream. researchgate.net Real-time monitoring of the reaction using techniques like in-line IR or NMR spectroscopy can also be implemented to ensure optimal reaction conditions and product quality.
The principles of flow chemistry have been successfully applied to the synthesis of related compounds. For example, a full continuous flow process has been developed for the synthesis of 2-methyl-1,4-naphthoquinone from 2-methylnaphthalene. bcrec.id This process involves emulsification followed by oxidation in a continuous flow reactor, significantly reducing reaction times and improving efficiency. bcrec.id Similarly, the isomerization of 1-methylnaphthalene to the more valuable 2-methylnaphthalene has been achieved in a fixed-bed reactor over zeolite catalysts, a setup that is amenable to continuous operation. bcrec.idgoogle.com These examples demonstrate the potential of flow chemistry for the synthesis and modification of naphthalene derivatives.
| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |
| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Better control of the exothermic acid-catalyzed condensation, minimizing byproduct formation. |
| Mass Transfer | Efficient mixing of reactants. | Ensures homogeneous reaction conditions, leading to improved selectivity and yield. |
| Safety | Smaller reaction volumes at any given time, reducing the risk of runaway reactions. | Safer handling of corrosive acids and potentially exothermic processes. |
| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). | More straightforward and predictable scale-up from laboratory to industrial production. |
| Automation | Allows for precise control over reaction parameters and continuous monitoring. | Consistent product quality and the ability to rapidly screen and optimize reaction conditions. |
Table 2: Advantages of Flow Chemistry for the Synthesis of this compound
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. wordpress.comlibretexts.org The synthesis of this compound can be made greener by incorporating these principles.
Prevention of Waste : Designing synthetic routes that maximize the incorporation of all materials used into the final product is a key principle. libretexts.org In the synthesis of this compound, optimizing the stoichiometry of naphthalene and formaldehyde can minimize waste.
Atom Economy : The acid-catalyzed condensation of two molecules of naphthalene with one molecule of formaldehyde to produce this compound and water has a high theoretical atom economy.
Less Hazardous Chemical Syntheses : The use of strong, corrosive acids as catalysts can be a safety and environmental concern. Exploring the use of solid acid catalysts, such as zeolites or ion-exchange resins, can mitigate these hazards. bcrec.idgoogle.com These catalysts are often less corrosive, easier to handle, and can be recycled and reused.
Designing Safer Chemicals : While the focus here is on the synthesis, the inherent properties of this compound and its potential applications would also be considered under this principle.
Safer Solvents and Auxiliaries : The choice of solvent can significantly impact the environmental footprint of a synthesis. pearson.com If a solvent is necessary, greener alternatives to hazardous solvents like chlorinated hydrocarbons or nitrobenzene should be considered. libretexts.org Solvent-free reactions, where possible, are an even better option. nih.gov
Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. libretexts.org While the synthesis of this compound may require elevated temperatures to achieve a reasonable reaction rate and favor the thermodynamic product, the use of a highly active catalyst could lower the required temperature.
Use of Renewable Feedstocks : Naphthalene is traditionally derived from coal tar or petroleum. wordpress.com Exploring bio-based routes to naphthalene or its precursors would align with this principle.
Reduce Derivatives : Synthetic routes that avoid the use of protecting groups or unnecessary derivatization steps are preferred as they reduce the number of reaction steps and the amount of waste generated. youtube.com
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. wordpress.com The acid-catalyzed synthesis of this compound is a good example of this principle in action.
Design for Degradation : Designing chemical products that break down into innocuous substances after their use is important for preventing environmental persistence. The biodegradability of this compound would be a consideration.
Real-time Analysis for Pollution Prevention : The use of in-line analytical techniques in a continuous flow process allows for real-time monitoring and control, which can prevent the formation of byproducts and pollution. libretexts.org
Inherently Safer Chemistry for Accident Prevention : The principles of green chemistry also contribute to safer chemical processes. For example, using less hazardous solvents and catalysts and minimizing the volume of hazardous materials in a flow reactor can reduce the risk of accidents. libretexts.org
The solvothermal synthesis of metal-free phthalocyanine (B1677752) crystals is an example of a green synthetic method that utilizes a simple, low-cost, and environmentally friendly approach. rsc.org This type of thinking can inspire the development of greener synthetic routes for other aromatic compounds like this compound.
Mechanistic Elucidation of 2,2 Methylenedinaphthalene Reactions
Mechanistic Insights Derived from Computational Studies
Specific computational studies, such as those using Density Functional Theory (DFT), to elucidate the reaction mechanisms of 2,2'-methylenedinaphthalene are absent from the literature reviewed. DFT has been widely applied to understand the structure, properties, and reactivity of many organic molecules, including other naphthalene (B1677914) derivatives. For instance, DFT calculations have been used to investigate the vibrational spectra of 1,1′-binaphthyl-2,2′-diamine and the thermodynamics and kinetics of methane (B114726) pyrolysis researchgate.netresearchgate.net. However, no such computational analyses appear to have been published for the target compound of this article.
Theoretical and Computational Investigations of 2,2 Methylenedinaphthalene Systems
Quantum Chemical Methods
Quantum chemical methods are fundamental tools for investigating the electronic structure of molecules, offering a detailed picture of bonding, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. It is used to study the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netarxiv.org DFT calculations can yield valuable information about the geometry, energy, and electronic properties of molecules like 2,2'-Methylenedinaphthalene. For instance, DFT can be used to determine the optimized molecular structure, bond lengths, and angles.
Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. samipubco.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and optical properties. samipubco.com While specific DFT studies on this compound are not extensively available in the reviewed literature, the application of DFT to similar aromatic systems, such as naphthalene (B1677914) itself, has been performed to analyze its molecular geometry, HOMO-LUMO gap, and other electronic properties using various basis sets. samipubco.com
Table 1: Representative DFT Functionals and Basis Sets for Electronic Structure Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of organic molecules. |
| CAM-B3LYP | cc-pVTZ | Long-range corrected functional, suitable for charge transfer excitations. |
| M06-2X | def2-TZVP | Good for main-group chemistry, thermochemistry, and noncovalent interactions. |
| MN12-L | A local functional with broad accuracy for various chemical properties. researchgate.net |
Ab Initio Calculation Approaches
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. researchgate.net These methods solve the electronic Schrödinger equation and can, in principle, provide highly accurate results, though often at a significant computational cost. For a molecule like this compound, ab initio calculations could be employed to obtain a precise understanding of its electronic ground and excited states. While specific ab initio studies focused solely on this compound are not readily found, the methodologies have been applied to related and simpler systems to elucidate their properties. For example, ab initio calculations have been used to study the conformational properties of molecules like bis(tetrahydropyran-2-yl)methane. researchgate.net
Hartree-Fock and Post-Hartree-Fock Methodologies
The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. arxiv.orgcore.ac.uk While it provides a good starting point, it neglects electron correlation, which can be crucial for accurate predictions. nih.gov Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation, leading to more accurate results at a higher computational expense. nih.gov
For a molecule like this compound, HF calculations could provide a basic understanding of its electronic structure. However, for more quantitative predictions of properties like reaction energies or spectroscopic data, post-Hartree-Fock methods would be necessary. The application of these methods to naphthalene has been a subject of quantum computing analysis to understand its thermochemical and optical properties. samipubco.com
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of molecular systems over time.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations use classical mechanics to simulate the motion of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a system. mdpi.com For a molecule like this compound, which possesses rotational freedom around the methylene (B1212753) bridge, MD simulations would be invaluable for exploring its conformational space. These simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions.
While specific MD studies on this compound are not prominent in the literature, the technique is widely applied to understand the conformational behavior of complex organic molecules and biomolecules. mdpi.com For instance, MD simulations have been used to study the conformational changes in proteins and the iso-energetic conformational behavior of modified nucleosides.
Computational Studies of Intermolecular Interactions within Assemblies
In the solid state, the properties of this compound would be governed by the interactions between neighboring molecules in the crystal lattice. Computational methods can be used to analyze and quantify these intermolecular interactions, such as van der Waals forces and π-π stacking interactions, which are expected to be significant for the aromatic naphthalene rings. nsf.govrsc.org
Table 2: Key Intermolecular Interactions in Aromatic Systems
| Interaction Type | Description | Relevance to this compound |
| π-π Stacking | Attractive noncovalent interaction between aromatic rings. | Expected to be a dominant interaction between the naphthalene moieties in molecular assemblies. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contributes to the overall stability of the solid state. |
| C-H···π Interactions | An interaction between a C-H bond and a π-system. | Possible interactions between the methylene bridge and the naphthalene rings of adjacent molecules. |
Electronic Structure Calculations
The electronic structure of a molecule governs its physical and chemical properties. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these characteristics at the atomic level. However, specific studies applying these methods to this compound are scarce in the current body of scientific literature.
Band Structure Analysis in Solid-State or Extended Systems
There are no published studies detailing the band structure of solid-state or extended systems of this compound. For context, research on crystalline naphthalene provides some insight into what might be expected. Studies on crystalline naphthalene have utilized methods like GW approximation and DFT to calculate its band structure. arxiv.orgaps.orgcsic.es For instance, the band gap of crystalline naphthalene has been a subject of both experimental and theoretical interest. nih.gov Such calculations are crucial for understanding the electronic conductivity of a material and its potential use in organic electronics. A similar investigation into the periodic arrangement of this compound would be necessary to determine its band gap and dispersion, which would clarify whether it behaves as a semiconductor, conductor, or insulator.
Density of States Investigations
Similarly, no specific investigations into the Density of States (DOS) for this compound have been reported. A DOS analysis provides information about the number of available electronic states at each energy level. researchgate.net For a molecule like this compound, a DOS calculation would reveal the distribution of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is fundamental to the molecule's electronic and optical properties. While general principles of DOS in quantum systems are well-established, their specific application to this compound is a subject for future research.
Charge Localization and Transport Modeling
The modeling of charge localization and transport is critical for assessing a material's suitability for applications in electronic devices. numberanalytics.comnumberanalytics.com Such studies often involve a combination of molecular dynamics and quantum chemistry calculations to understand how charge carriers (electrons and holes) move through the material. arxiv.orgaps.org Research on naphthalene crystals has shown that hole mobility is regulated by scattering between intermolecular phonons and holes. arxiv.orgaps.org For this compound, the methylene bridge introduces flexibility compared to a rigid naphthalene dimer, which would significantly influence molecular packing in the solid state and, consequently, the pathways for charge transport. Detailed computational modeling would be required to understand the nature of charge carriers (whether localized or delocalized) and to predict charge mobility in this system. Studies on other naphthalene-based copolymers have shown that network connectivity and orientational order are dominant factors in charge transport. researchgate.net
Reactivity and Selectivity Predictions
Computational chemistry can predict how and where a molecule is likely to react. This is achieved through the calculation of various molecular properties and the simulation of reaction pathways.
Calculation of Reactivity Indices
There is no available data on the calculated reactivity indices for this compound. Reactivity indices, derived from conceptual DFT, include parameters like electronegativity, hardness, softness, and the Fukui function. These indices help in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. For example, studies on naphthalene show that it undergoes electrophilic substitution, and the preferred position of attack can be rationalized by considering the stability of the intermediates. youtube.com A computational study of this compound would involve calculating these indices to determine how the methylene bridge and the linkage at the 2 and 2' positions influence the reactivity of the naphthalene rings compared to the parent molecule.
Advanced Spectroscopic Characterization of 2,2 Methylenedinaphthalene Based Systems
Electronic Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) and visible regions. This provides critical insights into the molecular orbitals and chromophores present in the system.
UV-Visible absorption spectroscopy is a fundamental technique used to identify the electronic transitions within conjugated systems like 2,2'-methylenedinaphthalene. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic compounds) to higher energy orbitals (π* orbitals). The naphthalene (B1677914) moiety is the primary chromophore responsible for the characteristic absorption profile.
Naphthalene and its derivatives typically exhibit strong ultraviolet absorption due to π-π* transitions. researchgate.net The UV-Vis spectrum of compounds based on naphthalene generally shows two main absorption regions. researchgate.netyoutube.com The first is a highly intense band, often referred to as the E-band (from ethylenic), and the second is a band with fine vibrational structure, known as the B-band (from benzenoid). youtube.com The presence of the methylene (B1212753) bridge in this compound, which separates the two naphthalene units, largely preserves the individual electronic character of the naphthalene chromophores, although subtle shifts may occur due to electronic coupling and conformational effects. The absorption spectra are typically recorded in a suitable solvent, such as dichloromethane (B109758) or ethanol. researchgate.netresearchgate.net
Table 1: Typical UV-Visible Absorption Data for Naphthalene-Based Systems
| Transition Type | Typical Wavelength (λ_max) Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|---|
| π → π* | ~220-230 | > 50,000 | E-band (¹B_b) |
| π → π* | ~260-290 | ~5,000 - 10,000 | B-band (¹L_a) |
Note: The exact λ_max and ε values can vary depending on the solvent and specific substitutions on the naphthalene rings.
Photoluminescence (PL) spectroscopy, particularly fluorescence, provides information on the de-excitation pathways of electronically excited molecules. After a molecule absorbs a photon and is promoted to an excited singlet state (S₁), it can relax to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence, which occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.
Naphthalene derivatives are well-known for their fluorescent properties. researchgate.netresearchgate.net The fluorescence spectrum of this compound is expected to be characteristic of the naphthalene monomer emission. However, the flexible methylene linker allows the two naphthalene rings to potentially adopt a co-facial arrangement, which could lead to the formation of an excimer (excited dimer) at higher concentrations. Excimer emission is characteristically broad, structureless, and significantly red-shifted compared to the monomer emission. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that reflects the efficiency of the radiative decay pathway. For instance, 2-methylnaphthalene (B46627), a related compound, exhibits an excitation peak at 275 nm and an emission peak at 335 nm. aatbio.com
Table 2: Representative Photoluminescence Data for Naphthalene Derivatives
| Compound | Excitation λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
|---|---|---|---|---|
| Naphthalene | ~275 | ~320-340 | ~45-65 | ~0.23 (in cyclohexane) |
Time-resolved spectroscopy is a powerful tool for investigating the temporal evolution of excited states on timescales ranging from femtoseconds to milliseconds. units.it Techniques like time-correlated single-photon counting (TCSPC) or pump-probe transient absorption are employed to measure the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. osti.govnih.gov
For this compound, time-resolved fluorescence spectroscopy can directly measure the lifetime of the S₁ state. nih.gov These measurements reveal the rates of both radiative (fluorescence) and non-radiative decay processes (e.g., intersystem crossing to the triplet state, internal conversion). The dynamics can be influenced by the flexibility of the methylene bridge, which can modulate the rate of non-radiative decay channels. The observed decay kinetics can be complex, sometimes requiring multi-exponential fitting, which may indicate the presence of different conformers or excited-state species like excimers. rsc.org The study of these ultrafast processes is crucial for understanding the photophysical behavior and potential applications in areas like organic electronics. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure and dynamics of chemical compounds at the atomic level. It relies on the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei in this compound, significant signal overlap in the aromatic region can make complete and unambiguous assignment challenging. Multi-dimensional NMR techniques overcome this limitation by spreading the signals across two or more frequency axes. nih.gov
For the structural elucidation of this compound, several 2D NMR experiments are essential: youtube.com
COSY (Correlation Spectroscopy): Identifies scalar couplings between protons, typically over two or three bonds (²J_HH, ³J_HH). This is used to map the connectivity of protons within each naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the directly attached carbon atom. This allows for the assignment of carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the methylene protons to the C2 and C2' carbons of the naphthalene rings, confirming the linkage point.
Table 3: Conceptual 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlated Nuclei | Information Obtained |
|---|---|---|
| ¹H-¹H COSY | ¹H ↔ ¹H | Reveals proton-proton spin systems within each naphthalene ring. |
| ¹H-¹³C HSQC | ¹H – ¹³C (¹J_CH) | Assigns carbon atoms directly bonded to a specific proton. |
Solid-state NMR (ssNMR) provides invaluable information on the structure, conformation, and dynamics of molecules in the solid state, where techniques like X-ray diffraction may be limited by the lack of single crystals. chemrxiv.org For this compound, ssNMR can reveal how the molecules pack in a solid powder or film and characterize molecular motions. nih.gov
The primary technique used is ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS). Cross-polarization enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei. Magic angle spinning averages out anisotropic interactions, such as chemical shift anisotropy and dipolar coupling, which would otherwise lead to extremely broad lines in a static solid sample, resulting in high-resolution spectra. chemrxiv.org
By analyzing the ¹³C CP-MAS spectrum, one can:
Determine the number of crystallographically inequivalent molecules in the unit cell, as these will give rise to distinct sets of resonances.
Probe the molecular conformation in the solid state, which may differ from the averaged conformation in solution.
Study molecular dynamics , such as the libration or restricted rotation of the naphthalene rings around the C-CH₂ bonds. nih.gov This is often accomplished by measuring relaxation times (like T₁ρ) or by using specialized pulse sequences that are sensitive to motion on different timescales.
X-ray Based Spectroscopic Techniques
X-ray based spectroscopic techniques are powerful tools for probing the elemental composition, chemical states, and electronic structure of materials. These methods rely on the interaction of X-rays with the core-level electrons of atoms.
X-ray Photoemission Spectroscopy (XPS)
X-ray Photoemission Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information on the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. wikipedia.orgcea.frunimi.it The fundamental principle of XPS is the photoelectric effect, where X-ray photons irradiate a sample, causing the emission of core-level electrons. cea.fr By measuring the kinetic energy of these photoelectrons, their binding energy can be determined. This binding energy is characteristic of the element and its chemical environment. cea.frntu.edu.tw
For this compound, an XPS analysis would be expected to reveal the presence of carbon. High-resolution scans of the C 1s region could potentially distinguish between the carbon atoms in the naphthalene rings and the methylene bridge due to subtle shifts in their binding energies caused by differences in their chemical environment. This phenomenon is known as a chemical shift. ntu.edu.tw The relative areas of these shifted peaks would correspond to the stoichiometric ratio of the different types of carbon atoms in the molecule.
Table 1: Hypothetical XPS Data for this compound
| Element | Orbital | Expected Binding Energy Range (eV) | Information Obtainable |
| Carbon | C 1s | 284.0 - 286.0 | Identification of carbon atoms in the naphthalene rings and the methylene bridge through chemical shifts. Quantification of their relative abundance. |
Note: The actual binding energies would need to be determined experimentally.
Near-Edge X-ray Absorption Fine Structure (NEXAFS)
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a technique that provides information about the unoccupied electronic states and the orientation of molecules on surfaces. stanford.edudiamond.ac.ukrsc.org In NEXAFS, the energy of the incident X-rays is tuned, and the absorption of X-rays by the sample is measured. stanford.edu When the X-ray energy matches the energy required to excite a core electron to an unoccupied molecular orbital, a sharp increase in absorption, or a resonance, is observed. stanford.edu
For a molecule like this compound, which contains π-systems in its naphthalene rings, NEXAFS would be particularly sensitive to the orientation of the molecules if they were, for example, adsorbed on a surface. The intensity of the π* resonances, which arise from the excitation of C 1s electrons into unoccupied π* orbitals, would vary depending on the angle of the incident X-ray beam relative to the molecular orientation. This allows for the determination of the average molecular tilt angle. The spectral features can also serve as a "fingerprint" to identify the local bonding environment of the carbon atoms. stanford.edu
Angle-Resolved Photoemission Spectroscopy (ARPES)
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids. mdpi.comwikipedia.orgarxiv.org It is based on the photoelectric effect, similar to XPS, but with the crucial addition of resolving the emission angle of the photoelectrons. wikipedia.org By measuring both the kinetic energy and the emission angle of the photoelectrons, one can map the relationship between the electron's energy and its momentum, thus revealing the material's band structure. mdpi.comwikipedia.org
While ARPES is most commonly applied to inorganic crystalline solids, it can also be used to study the electronic structure of organic single crystals. mdpi.com If a single crystal of this compound could be grown, ARPES could potentially be used to map its valence band structure. This would provide fundamental insights into the electronic properties of the material, such as the dispersion of the π-bands associated with the naphthalene units. The technique is particularly suited for studying two-dimensional or quasi-two-dimensional materials. wikipedia.org
Electron Microscopy and Scanning Probe Techniques
Electron microscopy and scanning probe techniques offer real-space imaging capabilities, allowing for the direct visualization of atomic and molecular structures.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is an imaging technique that provides high-resolution images with contrast that is highly sensitive to the atomic number (Z) of the elements in the sample. wikipedia.orgjeol.commyscope.training In this method, a focused electron beam is scanned across a thin specimen, and electrons that are scattered at high angles are collected by an annular detector. jeol.com The intensity of the scattered electrons is roughly proportional to the square of the atomic number, leading to what is often called Z-contrast imaging. jeol.commyscope.training
While HAADF-STEM is typically used for inorganic materials to distinguish between heavy and light elements, its application to a purely organic molecule like this compound would be challenging due to the low atomic number of carbon. However, if the molecule were part of a larger system containing heavier elements, for instance, as a ligand in an organometallic complex or adsorbed on a high-Z substrate, HAADF-STEM could be used to visualize the location of the heavier atoms with atomic resolution. The technique is capable of achieving a resolution better than 0.05 nm. jeol.com
Scanning Tunneling Microscopy (STM) for Surface Analysis
Scanning Tunneling Microscopy (STM) is a surface imaging technique that can achieve atomic resolution. wikipedia.orgoxinst.com It relies on the quantum mechanical phenomenon of electron tunneling. wikipedia.org A sharp, conductive tip is brought very close to a conductive or semiconducting surface, and a bias voltage is applied between them. oxinst.combc.edu This results in a tunneling current that is exponentially dependent on the tip-sample distance. libretexts.org By scanning the tip across the surface and maintaining a constant tunneling current, a topographic image of the surface can be generated. bc.edu
For this compound, STM could be used to study the arrangement and conformation of individual molecules adsorbed on a conductive substrate. It would be possible to visualize how the molecules pack on the surface and to potentially identify different rotational conformers. Furthermore, a related technique called scanning tunneling spectroscopy (STS) could be employed to probe the local density of electronic states (LDOS) of the molecule. wikipedia.org This would provide information about the spatial distribution of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 2: Summary of Advanced Spectroscopic and Microscopic Techniques for this compound Analysis
| Technique | Information Provided | Sample Requirements |
| XPS | Elemental composition, chemical states of carbon atoms. | Solid, vacuum compatible. |
| NEXAFS | Unoccupied electronic states, molecular orientation on a surface. | Solid, thin film, vacuum compatible. |
| ARPES | Electronic band structure of the valence bands. | Single crystal, vacuum compatible. |
| HAADF-STEM | Z-contrast imaging of atomic arrangements (most effective with heavier elements). | Thin specimen (<40nm). asu.edu |
| STM | Atomic-scale surface topography, molecular arrangement, local electronic states. | Conductive or semiconducting surface, vacuum or ambient conditions. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, which allows for the calculation of the exact molecular formula.
For this compound (C₂₁H₁₆), the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements (Carbon-12 and Hydrogen-1). The ability of HRMS to provide mass accuracy, typically within a few parts per million (ppm), allows for the confident identification of the molecular ion peak and differentiation from other ions with the same nominal mass.
In a typical HRMS experiment, the this compound sample would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to minimize fragmentation and preserve the molecular ion. The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
The primary ion expected in the positive-ion mode HRMS spectrum would be the protonated molecule, [M+H]⁺, or the molecular ion radical, [M]⁺•. The high-resolution capability ensures that the measured m/z value is very close to the calculated theoretical value, confirming the elemental composition.
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z in HRMS |
| [M]⁺• | C₂₁H₁₆ | 268.1252 | 268.1252 |
| [M+H]⁺ | C₂₁H₁₇ | 269.1325 | 269.1325 |
| [M+Na]⁺ | C₂₁H₁₆Na | 291.1144 | 291.1144 |
Note: The expected m/z values are based on theoretical calculations and may show slight deviations in experimental measurements, typically within ±5 ppm.
Beyond the molecular ion, HRMS can also provide information about the fragmentation pattern of this compound. Although soft ionization methods are preferred for accurate mass determination of the parent molecule, controlled fragmentation can be induced to study the structure. Common fragmentation pathways would likely involve the cleavage of the C-C bonds of the methylene bridge, leading to the formation of naphthylmethyl-type fragments (e.g., C₁₁H₉⁺) or other stable aromatic cations. The accurate mass measurement of these fragment ions further corroborates the proposed structure.
Vibrational Spectroscopy (e.g., IR, Raman) for Structural and Bonding Analysis
For this compound, the vibrational spectra are expected to be dominated by the modes of the naphthalene rings and the methylene linker. While the IR and Raman spectra will show some similarities, they are governed by different selection rules. IR spectroscopy is sensitive to changes in the dipole moment during a vibration, whereas Raman spectroscopy detects changes in the polarizability. This complementarity often means that vibrations that are weak in IR may be strong in Raman, and vice-versa.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to the aromatic C-H stretching, C=C stretching of the naphthalene rings, and the vibrations of the CH₂ group.
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the naphthalene rings.
Aliphatic C-H Stretching: The methylene bridge (-CH₂-) will give rise to symmetric and asymmetric stretching vibrations, typically observed in the 2925-2850 cm⁻¹ range.
Aromatic C=C Stretching: A series of sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹ will be present, corresponding to the C=C stretching vibrations within the aromatic rings. These are often characteristic of the naphthalene system.
CH₂ Bending: The scissoring vibration of the methylene group is expected around 1465 cm⁻¹.
Out-of-Plane C-H Bending: Strong absorption bands in the 900-675 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the substituted naphthalene rings. The exact positions of these bands are sensitive to the substitution pattern on the rings.
Raman Spectroscopy
The Raman spectrum of this compound is expected to be particularly informative for the symmetric vibrations of the naphthalene rings, which often result in strong Raman signals due to the large change in polarizability.
Ring Breathing Modes: The symmetric "breathing" vibrations of the naphthalene rings, which involve the expansion and contraction of the entire ring system, typically give rise to very strong Raman bands in the 1400-1300 cm⁻¹ region.
Aromatic C-H Stretching: Similar to IR, C-H stretching modes will appear around 3100-3000 cm⁻¹.
C=C Stretching: The aromatic C=C stretching vibrations will also be prominent in the Raman spectrum, often with different relative intensities compared to the IR spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium-Strong |
| Aliphatic C-H Stretch | 2925 - 2850 | Medium | Medium |
| Aromatic C=C Stretch | 1650 - 1450 | Medium-Strong | Strong |
| CH₂ Scissoring | ~1465 | Medium | Weak |
| Ring Breathing | 1400 - 1300 | Weak | Very Strong |
| In-plane C-H Bend | 1300 - 1000 | Medium | Medium |
| Out-of-plane C-H Bend | 900 - 675 | Strong | Weak |
Note: The predicted intensities are qualitative and based on the general principles of IR and Raman spectroscopy for aromatic and aliphatic hydrocarbons.
By combining the precise mass information from HRMS with the detailed structural insights from IR and Raman spectroscopy, a comprehensive and unambiguous characterization of this compound can be achieved.
Derivatization and Functionalization of 2,2 Methylenedinaphthalene Scaffolds
Strategies for Introducing Diverse Functional Groups
The introduction of functional groups onto the 2,2'-methylenedinaphthalene core can be achieved through several established synthetic strategies, primarily leveraging the reactivity of the naphthalene (B1677914) rings. These methods include electrophilic aromatic substitution, lithiation followed by electrophilic quench, and transition-metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic compounds. In naphthalene, substitution at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) under kinetic control due to the greater stabilization of the carbocation intermediate. brainly.inwordpress.com The carbocation formed by an attack at the alpha position has more resonance structures that preserve the aromaticity of one of the rings. brainly.in For the this compound scaffold, the positions available for substitution are the 1, 3, 4, 5, 6, 7, and 8 positions on each naphthalene ring. The presence of the methylene (B1212753) group at the 2-position, an electron-donating group, will influence the regioselectivity of these reactions.
Common EAS reactions applicable to the this compound scaffold include:
Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like Br2 or Cl2 with a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl3. stackexchange.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. The regioselectivity of sulfonation can be temperature-dependent; lower temperatures favor the alpha-product (kinetically controlled), while higher temperatures can lead to the more stable beta-product (thermodynamically controlled). wordpress.com
Lithiation and Subsequent Functionalization:
Directed ortho-metalation (DoM) and reductive lithiation are powerful techniques for achieving regioselective functionalization that may not be possible through electrophilic substitution. clockss.org The process involves the deprotonation of a C-H bond using a strong organolithium base, often in the presence of a directing group, to form an organolithium intermediate. This intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. For instance, 1,8-bis(dimethylamino)naphthalene (B140697) has been shown to undergo ring lithiation. rsc.org While not having a directing group as potent as some, the methylene bridge and the naphthalene rings themselves can direct lithiation. The resulting lithiated species can be quenched with electrophiles such as aldehydes, ketones, alkyl halides, or CO2 to introduce corresponding functional groups.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org To utilize these methods, the this compound scaffold must first be halogenated or converted to a triflate. These halogenated or triflated derivatives can then undergo various coupling reactions.
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction of a halo- or trifluoroborate-substituted naphthalene derivative with a boronic acid or ester to form a C-C bond. researchgate.net
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling an aryl halide with an amine.
Sonogashira Coupling: Coupling of an aryl halide with a terminal alkyne to form a C-C bond.
Heck Reaction: Coupling of an aryl halide with an alkene.
These reactions have been successfully applied to various naphthalene scaffolds to create diverse libraries of compounds. nih.gov
Systematic Studies of Substituent Effects on Molecular Properties
The introduction of substituents onto the this compound scaffold systematically alters its physicochemical properties. These changes are governed by the electronic (inductive and resonance) and steric effects of the added functional groups.
The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), significantly impacts the electron density distribution across the naphthalene rings. This, in turn, influences the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions. nih.gov
For example, studies on substituted naphthalenes have shown that the position of the substituent is crucial. A substituent's effect is generally more pronounced when it can participate in direct resonance with the naphthalene π-system. researchgate.net The Hammett equation and its modifications are often used to quantify these substituent effects, although the complexity of the naphthalene system requires more nuanced models. nih.govresearchgate.net
The table below summarizes the expected effects of common substituents on the molecular properties of an aromatic system like this compound.
| Substituent | Electronic Effect | Expected Impact on Molecular Properties |
| -NO2 | Strong EWG | Decreases electron density, increases acidity of proximal C-H bonds, shifts absorption spectra. |
| -CN | Strong EWG | Similar to -NO2, can act as a hydrogen bond acceptor. |
| -CHO, -COR | Moderate EWG | Modifies reactivity and provides a handle for further derivatization. |
| -Cl, -Br, -F | Halogens (Inductive EWG, Resonance EDG) | Deactivates the ring towards EAS but directs ortho/para. Alters solubility and lipophilicity. nih.gov |
| -CH3, -Alkyl | Weak EDG | Increases electron density, enhances reactivity towards EAS. |
| -OH, -OR | Strong EDG | Strongly activates the ring towards EAS, can participate in hydrogen bonding. |
| -NH2, -NR2 | Strong EDG | Strongly activates the ring, provides a basic site, can participate in hydrogen bonding. |
This table presents generalized substituent effects based on established principles of physical organic chemistry.
Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting how substituents will affect the geometry, electronic structure, and spectral properties of complex molecules like this compound derivatives. nih.gov
Targeted Functionalization for Specific Research Applications
The ability to strategically functionalize the this compound scaffold opens up possibilities for its use in various research areas. The specific functional groups introduced are chosen to impart desired properties for a particular application.
Materials Science:
The extended π-system of this compound makes it an attractive core for organic electronic materials. By introducing appropriate electron-donating and electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Functionalization with polymerizable groups could also allow for its incorporation into conductive polymers.
Supramolecular Chemistry and Sensing:
The introduction of recognition motifs, such as crown ethers, cyclodextrins, or specific hydrogen bonding units, onto the this compound scaffold can lead to the development of novel host molecules for ion or small molecule sensing. The fluorescence of the naphthalene core is often sensitive to its local environment, making it a useful signaling unit. For example, derivatization with groups that can bind to specific analytes could lead to a change in the fluorescence emission, forming the basis of a chemosensor. nih.gov
Asymmetric Catalysis:
The C2 symmetry of certain chiral derivatives of bridged binaphthyl systems is a key feature in many successful asymmetric catalysts. By introducing chiral substituents or by resolving enantiomers of appropriately substituted this compound derivatives, it is possible to design new ligands for asymmetric metal catalysis. Functional groups at the 3 and 3' positions, for example, could coordinate to a metal center, creating a chiral environment for a catalytic reaction.
The table below outlines some examples of targeted functionalization for specific research applications.
| Functional Group Introduced | Target Application Area | Rationale |
| Triphenylamine, Carbazole | Organic Electronics | Introduction of hole-transporting moieties to enhance charge carrier mobility. |
| Boronic Acid (-B(OH)2) | Sensing | Acts as a recognition site for saccharides or fluoride (B91410) ions. |
| Phosphine (B1218219) (-PR2) | Asymmetric Catalysis | Can serve as a ligand for transition metals in catalytic cycles. |
| Azobenzene | Molecular Switches | Incorporation of a photoswitchable unit to control molecular properties with light. semanticscholar.org |
This table provides hypothetical yet plausible examples based on the known applications of other functionalized aromatic scaffolds.
Polymeric Materials and Advanced Architectures from 2,2 Methylenedinaphthalene
Formation of Supramolecular Polymers
Supramolecular polymers are polymeric arrays in which monomeric units are held together by reversible, non-covalent interactions, such as hydrogen bonding, host-guest interactions, or π-π stacking. tue.nlrsc.orgnih.gov This approach allows for the creation of dynamic and stimuli-responsive materials.
Naphthalene (B1677914) diimides (NDIs), which are electron-deficient aromatic compounds, are exemplary building blocks for supramolecular chemistry. nih.govnih.gov Their broad, flat surfaces promote strong π-π stacking interactions, leading to self-assembly into well-defined, one-dimensional columnar structures. By modifying the core of the naphthalene unit or attaching different side chains, the electronic properties and solubility of the monomers can be precisely tuned. nih.govresearchgate.net
Table 1: Examples of Naphthalene-Based Supramolecular Systems and Their Properties
| Naphthalene Derivative | Supramolecular Driving Force | Resulting Architecture | Key Properties/Applications |
|---|---|---|---|
| Core-Substituted Naphthalene Diimide (cNDI) | π-π Stacking, Hydrogen Bonding | Nanotubes, Vesicles | Chiral recognition, Light-harvesting |
| Heptazine-based derivatives | π-π Stacking | Homochiral stacks | Unique electronic and optical properties |
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, pore size, and functionality of the MOF. Naphthalene-based linkers, particularly dicarboxylates, are frequently employed due to their rigidity and ability to create robust, porous structures. frontiersin.org
For example, naphthalene-2,6-dicarboxylate (NDC) is a common linker used to synthesize a variety of MOFs with different metal centers, including yttrium, zinc, and magnesium. frontiersin.orgtandfonline.com The use of coordination modulation, where competing ligands are added during synthesis, has been shown to provide access to multiple different Y(III)-NDC MOF structures from the same building blocks. frontiersin.org This highlights the tunability of these systems.
Functionalization of the naphthalene backbone of the linker can further enhance the properties of the resulting MOF. Introducing amino or nitro groups to naphthalene dicarboxylate linkers in MOF-205, a zinc-based framework, has been shown to improve H₂ and CO₂ adsorption capacities compared to the parent MOF, even with a reduction in surface area. rsc.org This is attributed to the specific interactions between the gas molecules and the functional groups.
A derivative of 2,2'-Methylenedinaphthalene, such as 5,5'-methylenedi(naphthalene-2-sulfonate), demonstrates how this core structure can be functionalized for coordination chemistry. nih.gov If converted to a dicarboxylate, this methylene-bridged linker could introduce a degree of conformational flexibility into a MOF structure, potentially leading to dynamic frameworks with interesting guest-responsive properties.
Table 2: Selected Naphthalene-Based Metal-Organic Frameworks (MOFs)
| MOF Designation/Linker | Metal Center | BET Surface Area (m²/g) | Key Application/Finding |
|---|---|---|---|
| MOF-205-NH₂ (Aminonaphthalene dicarboxylate) | Zn₄O | 4330 | Enhanced H₂ and CO₂ adsorption |
| MOF-205-NO₂ (Nitronaphthalene dicarboxylate) | Zn₄O | 3980 | Enhanced H₂ and CO₂ adsorption |
| NiNDTz (Naphthalene tetrazole) | Nickel | 320 | High thermal stability, CO₂ uptake |
Incorporation into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline, porous polymers formed from organic building blocks linked by strong covalent bonds. researchgate.net Like MOFs, their properties are dictated by the geometry and functionality of their constituent monomers. The use of rigid, planar building blocks is essential for achieving the long-range order and porosity characteristic of COFs.
Naphthalene-based units have been successfully incorporated into COFs to create materials with interesting electronic and catalytic properties. A notable example is a naphthalene diimide-based COF (NDI-COF) which was synthesized and exfoliated into nanosheets. rsc.org The NDI units within the framework were found to be efficient metal-free electrocatalysts for the oxygen reduction reaction, highlighting the potential of such materials in energy applications. rsc.org
The synthesis of COFs typically involves reversible reactions, such as the formation of imine or boronate ester linkages, which allow for "error-correction" and the formation of a crystalline structure. acs.orgnih.gov For instance, two-dimensional polyimide-linked COFs have been prepared using the tetraanhydride of a cobalt(II) phthalocyanine (B1677752) derivative and diamine linkers, resulting in thermally stable and electrically conductive materials. nih.gov A functionalized this compound, for example, bearing four amino groups, could theoretically be used as a tetra-topic building block for the synthesis of imine-linked COFs. The non-coplanar nature of the two naphthalene rings could lead to the formation of 3D COF architectures.
Table 3: Examples of Naphthalene-Based Covalent Organic Frameworks (COFs)
| COF Type/Building Block | Linkage Type | Key Feature | Potential Application |
|---|---|---|---|
| NDI-COF (Naphthalene Diimide) | Imine | Exfoliated into nanosheets | Metal-free electrocatalysis |
| CoPc-PI-COF (Phthalocyanine + diamine) | Polyimide | High thermal and chemical stability | Electrocatalytic CO₂ reduction |
Nanomaterial Construction and Morphological Control
The construction of nanomaterials from molecular building blocks relies on controlling their self-assembly into specific shapes and sizes. The structure of the constituent molecules dictates the intermolecular interactions and, consequently, the final morphology of the nanostructure.
As mentioned, NDI-based molecules are well-known for their ability to self-assemble into various nanostructures, including nanofibers, nanoribbons, and nanosheets, primarily through π-π stacking. researchgate.net The morphology can be controlled by tuning the side chains of the NDI unit, which can modulate the steric hindrance and secondary interactions (like hydrogen bonding or van der Waals forces) between the molecules.
Similarly, the exfoliation of layered bulk materials, such as the NDI-COF, into two-dimensional COF nanosheets (CONs) is a key strategy in nanomaterial construction. rsc.org This process makes the functional sites within the framework more accessible, enhancing their performance in applications like catalysis. The methylene (B1212753) bridge in this compound introduces a "kink" between the two naphthalene planes. In a self-assembling system, this pre-defined angle could be exploited to direct the formation of curved or angled nanostructures, moving beyond the typically flat or linear architectures seen with simple planar naphthalene derivatives.
Self-Assembly into Functional Architectures for Tuned Properties
The self-assembly of molecular components into larger, ordered structures is a cornerstone of materials science, enabling the creation of functional materials where the properties of the whole are greater than the sum of its parts. researchgate.net The tunability of these properties arises from the ability to modify the molecular building blocks and control the way they interact.
In the context of naphthalene-based systems, self-assembly can be used to tune optical and electronic properties. For example, the aggregation of NDI molecules leads to significant changes in their absorption and emission spectra, a phenomenon that can be harnessed for sensing applications. nih.gov The formation of dynamic COFs, which can change their pore size in response to guest molecules, demonstrates how self-assembly can lead to switchable properties. nih.gov These frameworks are designed with a degree of flexibility, allowing for conformational changes that alter the material's optical absorption and emission. nih.gov
A molecule like this compound, when appropriately functionalized, could serve as a scaffold for creating complex, self-assembling architectures. The two naphthalene rings could be functionalized with different moieties—for example, one with a donor group and the other with an acceptor group. The inherent, flexible linkage could facilitate intramolecular interactions or direct intermolecular assembly into specific donor-acceptor patterns, which is a key strategy for designing materials for organic electronics.
Catalytic Applications of 2,2 Methylenedinaphthalene Derivatives
Organic Catalysis
The application of 2,2'-methylenedinaphthalene derivatives in organic catalysis is a nascent field with significant untapped potential. The structural rigidity and chirality inherent in this scaffold make it an attractive platform for the design of both metal-coordinating ligands and organocatalysts.
Asymmetric Catalysis for Enantioselective Transformations
The development of chiral ligands for enantioselective catalysis is a primary focus of synthetic chemistry. While the directly-linked binaphthyl framework of BINAP has been extensively and successfully employed, the methylene-bridged analogue presents a different stereochemical environment. Research into the synthesis of chiral phosphine (B1218219) ligands derived from this compound is a critical first step towards their application in asymmetric metal catalysis. However, based on currently available literature, specific examples and detailed performance data in enantioselective transformations remain limited. The synthesis of a methylene-bridged bis-BINOL compound has been reported, suggesting the potential for creating a new class of chiral ligands. acs.org The subtle changes in the bite angle and flexibility introduced by the methylene (B1212753) linker compared to a direct bond could lead to unique selectivities in reactions such as asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.
Development of Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The this compound scaffold, with its potential for functionalization at various positions on the naphthalene (B1677914) rings, offers a versatile platform for the design of novel organocatalysts. For instance, the introduction of acidic or basic moieties, hydrogen-bond donors, or phase-transfer capabilities could lead to catalysts for a range of enantioselective transformations. Currently, there is a scarcity of published research specifically detailing the development and application of organocatalysts based on the this compound core. This represents a significant area for future investigation, with the potential to uncover new catalytic systems with unique reactivity and selectivity profiles.
Photocatalysis
Photocatalysis, which utilizes light to drive chemical reactions, has gained immense traction as a sustainable and powerful synthetic methodology. The aromatic nature of the naphthalene rings in this compound suggests that its derivatives could possess interesting photophysical properties suitable for photocatalytic applications.
Organic Photoredox Catalysis
In organic photoredox catalysis, a photocatalyst absorbs light and initiates single-electron transfer processes to activate organic substrates. The extended π-system of the naphthalene moieties in this compound derivatives could be harnessed to create novel photoredox catalysts. By tuning the electronic properties through substitution on the aromatic rings, it may be possible to modulate the redox potentials and absorption spectra of these compounds. While the broader class of naphthalene derivatives has been investigated in photoredox catalysis, specific studies focusing on the this compound scaffold are not yet prevalent in the scientific literature.
Visible-Light-Driven Catalytic Processes
A key goal in photocatalysis is the utilization of abundant and low-energy visible light. The development of this compound-based systems that can absorb in the visible region is crucial for their practical application. This could be achieved through the formation of metal complexes with appropriate absorption characteristics or by designing derivatives with extended conjugation or specific chromophores. The photocatalytic degradation of dyes like methylene blue under visible light has been demonstrated using various nanocatalysts, highlighting the general principle of harnessing visible light for chemical transformations. nih.govresearchgate.netmdpi.comresearchgate.netcambridge.org However, the application of this compound derivatives as the primary photocatalyst in such processes is an area that awaits exploration.
Electrocatalysis
Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions, which is fundamental to technologies such as fuel cells and electrolyzers. The ability of the this compound core to be functionalized with redox-active groups or to be incorporated into larger conductive polymer structures could pave the way for its use in electrocatalysis. For instance, derivatives bearing phosphine ligands could be used to prepare metal complexes that can be immobilized on electrode surfaces. These modified electrodes could then be evaluated for their ability to catalyze reactions such as CO2 reduction or water oxidation. To date, there is a lack of specific research on the electrocatalytic applications of this compound derivatives, representing another open avenue for scientific inquiry.
Catalyst Design and Performance Enhancement
The design of a catalyst is a multi-faceted process that involves the strategic modification of a molecular scaffold to achieve desired activity, selectivity, and stability. For derivatives of this compound, this would involve the introduction of specific functional groups to create active sites and to influence the steric and electronic environment around these sites. The performance of these catalysts can be further augmented through techniques such as doping, the formation of heterostructures, and immobilization on solid supports.
Doping and the creation of heterostructures are advanced strategies to enhance the catalytic properties of materials. While specific examples for this compound are not yet prevalent in the literature, the principles can be inferred from studies on other catalytic systems.
Doping: In the context of supported catalysts, doping the support material can significantly influence the catalytic performance. For instance, doping titanium dioxide (TiO2) with elements like zinc, cerium, or zirconium has been shown to affect the stability and selectivity of palladium-zinc catalysts in hydrogenation reactions. worldscientific.comacs.org Doping can alter the electronic properties of the support, which in turn can modify the interaction between the support and the catalytically active species derived from a this compound ligand. This can lead to enhanced activity and can prevent the deactivation of the catalyst.
Heterostructure Formation: The formation of heterostructures, where two or more different materials are combined at the nanoscale, can create unique catalytic sites at the interface. For example, the design of heterostructured Cu-Ni-Al electrocatalysts has been shown to be effective for N-methylation reactions involving CO2. acs.org A CuO/NiAl2O4 heterostructure was identified as the key to the catalytic activity, facilitating the conversion of CO2 to a reactive intermediate. acs.org Similarly, derivatives of this compound could be integrated into heterostructured catalysts, where the ligand could either be part of the active complex or modify the surface of one of the components, thereby influencing the reaction pathway.
The following table summarizes the effect of doping on a titania-supported PdZn catalyst for the selective hydrogenation of 2-methyl-3-butyn-2-ol, which serves as an illustrative example of these enhancement strategies.
| Catalyst Support | Dopant | Crystallite Size (nm) | Selectivity (%) | Stability |
| TiO2 | None | 6-22 | ~92 | Moderate |
| TixM1-xO2±y | Zn | Amorphous to 25 | 98.2 | High |
| TixM1-xO2±y | Ce | Suppressed growth | Lower | Lower |
| TixM1-xO2±y | Zr | Suppressed growth | Lower | Lower |
This data is derived from studies on PdZn catalysts and is presented as an analogy for potential strategies with this compound derivatives. worldscientific.comacs.org
Immobilizing a homogeneous catalyst onto a solid support is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the ease of separation and recyclability of the latter. The choice of support material can have a profound impact on the catalyst's performance.
Immobilization: Derivatives of this compound, particularly those functionalized with suitable anchoring groups, could be immobilized on various supports such as silica, alumina, carbon, or polymers. The method of immobilization, whether through covalent bonding, adsorption, or encapsulation, can influence the catalyst's stability and activity. For instance, the sol-immobilization technique has been effectively used to support palladium nanoparticles on carbon, with protective agents like polyvinyl alcohol (PVA) influencing the particle size and oxidation state of the metal. unimi.it
The table below illustrates the effect of different supports on the performance of a palladium catalyst in the Suzuki cross-coupling reaction, providing a model for what could be expected with catalysts derived from this compound.
| Support Material | Functional Groups | Catalyst Stability | Conversion (%) | Selectivity (%) |
| Naphthalene-based Polymer (hydrophobic) | None | Lower | >95 | >97 |
| Naphthalene-based Polymer (hydrophilic) | -OH, -SO3H, -NO2 | Higher | >95 | >97 |
This data is based on studies of naphthalene-based polymer supports and serves as an analogy. acs.org
Environmental Catalysis
Environmental catalysis focuses on the development of catalytic processes that prevent or remediate pollution. Derivatives of this compound have the potential to be employed in various areas of environmental catalysis, primarily by enabling cleaner and more efficient chemical syntheses.
The principles of green chemistry are central to environmental catalysis. By designing highly selective and active catalysts from scaffolds like this compound, it is possible to reduce the generation of waste, minimize energy consumption, and replace hazardous reagents with more benign alternatives.
For example, binaphthol derivatives, which are structurally analogous to functionalized this compound, have been utilized as photocatalysts for the derivatization of aryl halides under visible light. rsc.org These reactions, which include cross-coupling, hydrodehalogenation, and borylation, provide a milder and more sustainable alternative to traditional methods that often require harsh conditions and stoichiometric reagents. rsc.org The development of such photocatalytic systems using this compound derivatives could contribute significantly to environmentally friendly synthesis.
Furthermore, the use of these catalysts in asymmetric synthesis can lead to the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical and agrochemical industries. This avoids the need to separate unwanted isomers, thereby reducing waste. Chiral ligands based on binaphthyl scaffolds have demonstrated high enantioselectivity in a variety of reactions, including palladium-catalyzed C-H activation and annulation processes. acs.orgnih.gov By extension, chiral catalysts derived from this compound could be designed to achieve similar levels of stereocontrol, promoting greener manufacturing processes.
The following table presents results from the asymmetric hydrogenation of methyl α-acetamidocinnamate using rhodium complexes with binaphthyl-derived phosphine ligands, illustrating the potential for high enantioselectivity that could be pursued with this compound-based catalysts.
| Ligand | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S,S,S)-8 | Toluene | >99 | 3 |
| (S,R,S)-10 | THF | >99 | 61 |
| (S,R,S)-10 | Toluene/SDS | >99 | 69 |
This data is from studies on binaphthyl-derived ligands and is presented as an analogy for the potential of this compound derivatives. researchgate.net
Lack of Specific Research Hinders Detailed Analysis of this compound in Supramolecular Chemistry
The fundamental principles of non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial for understanding how molecules self-assemble and recognize each other. researchgate.netwikipedia.org Hydrogen bonds provide directionality and strength to self-assembled structures, while π-π stacking interactions are significant in the association of aromatic molecules. mdpi.comnih.gov However, without experimental or computational data on this compound, any discussion of the specific roles of these interactions in its supramolecular behavior would be purely speculative. The molecule itself, lacking strong hydrogen bond donors or acceptors, would primarily be expected to interact through weaker van der Waals forces and potential π-π stacking of its naphthalene rings.
Similarly, the field of host-guest chemistry focuses on the design of host molecules (receptors) that can selectively bind to specific guest molecules. wikipedia.orgnih.govnih.gov This often involves creating a cavity or cleft within the host that is complementary in size, shape, and chemical nature to the guest. While naphthalene units are incorporated into various molecular receptors, there is no specific information on the design and application of this compound as a primary scaffold for such purposes. Studies on inclusion complex formation and selectivity are therefore not available for this specific compound.
Supramolecular Assembly and Molecular Recognition with 2,2 Methylenedinaphthalene
Self-Assembly Processes
Controlled Self-Organization and Hierarchical Assembly
The controlled self-organization of molecules into well-defined, higher-order structures is a cornerstone of supramolecular chemistry. Hierarchical self-assembly, a process where molecules first form primary aggregates that subsequently organize into more complex superstructures, allows for the creation of materials with sophisticated functions. While direct and extensive research on the hierarchical self-assembly of 2,2'-methylenedinaphthalene itself is not widely documented, the principles governing the assembly of related aromatic molecules provide a strong basis for understanding its potential behavior.
The self-assembly of molecules like this compound is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and, when appropriately functionalized, hydrogen bonding. The defined geometry of the this compound unit can direct the formation of specific supramolecular structures. For instance, analogous to other rigid aromatic diimides, derivatives of this compound could potentially form one-dimensional nanofibers or two-dimensional sheets through controlled π-π stacking interactions.
The concept of hierarchical assembly can be illustrated by systems where initial molecular recognition events trigger the formation of larger aggregates. For example, the assembly of some organic molecules can be directed by the presence of specific guest molecules or by changes in the solvent environment, leading to the formation of complex structures like nanotubes or vesicles. While specific examples for this compound are not prevalent in the literature, its structural rigidity and potential for functionalization suggest its suitability as a component in such hierarchical systems.
Studies on related macrocyclic systems demonstrate that the inclusion of rigid aromatic linkers is crucial for the formation of ordered supramolecular polymers. For example, the self-assembly of pyridine-2,6-diimine-linked macrocycles into high-aspect-ratio nanotubes is a testament to how molecular rigidity can foster the formation of robust, extended structures. nih.gov It is conceivable that macrocycles incorporating the this compound unit could exhibit similar tendencies for controlled self-organization.
Chiral Self-Assembly and Induction Phenomena
The introduction of chirality into the this compound scaffold, typically by substitution at the 2 and 2' positions of the naphthalene (B1677914) rings, gives rise to a class of molecules with significant potential in chiral self-assembly and recognition. The resulting atropisomeric chirality, due to restricted rotation around the C-C bond connecting the naphthalene units, can be harnessed to induce a preferred handedness in supramolecular structures.
The principles of chiral induction have been extensively studied in the broader class of binaphthyl derivatives. These studies reveal that the chirality at the molecular level can be effectively transferred to the supramolecular level, leading to the formation of helical fibers, twisted ribbons, or other chiral aggregates. This transfer of chirality is a critical aspect in the development of chiroptical materials and asymmetric catalysts.
For instance, the introduction of chiral side chains to an achiral polymer backbone can induce a helical conformation in the polymer. Similarly, the co-assembly of achiral molecules with a chiral "sergeant" molecule can dictate the handedness of the resulting supramolecular polymer. researchgate.net In the context of this compound, a chiral derivative could act as a building block for a chiral supramolecular polymer or serve as a chiral dopant to induce helicity in an achiral assembly.
The effectiveness of chiral induction is often dependent on the specific non-covalent interactions at play. Hydrogen bonding, in particular, has been shown to be a powerful tool for the programmed self-assembly of chiral supramolecular structures. nih.gov By functionalizing this compound with groups capable of forming strong and directional hydrogen bonds, it should be possible to create well-defined chiral assemblies.
The table below summarizes key findings from studies on chiral induction in systems related to this compound, highlighting the potential for this compound in creating chiral supramolecular architectures.
| System | Chiral Induction Mechanism | Resulting Supramolecular Structure | Reference |
| Triarylamine trisamide monomers | Supramolecular "sergeant" (chiral phosphate (B84403) anion) | Helical assemblies | researchgate.net |
| Polycatenar 2,4,6-triarylamino-1,3,5-triazines | H-bonding with (R)-3-methyladipic acid | Chiral helical columnar mesophases | nih.gov |
| Achiral naphthalene diimide with urea (B33335) moiety | Influence of large atoms (iodine) on self-assembly | Left-handed helical nanostructures | nih.gov |
Synthesis and Application of Mechanically Interlocked Molecules (MIMs)
Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are composed of two or more components that are not chemically bonded but are held together by their topology. The synthesis of these intriguing architectures often relies on template-directed strategies, where non-covalent interactions preorganize the components for subsequent covalent capture.
Catenanes and Rotaxanes Based on Dinaphthalene Units
The rigid and well-defined structure of this compound and its derivatives makes them attractive candidates for incorporation into the macrocyclic components of catenanes and rotaxanes. While the direct use of this compound in the synthesis of MIMs is not extensively reported, research on structurally related systems provides a clear blueprint for how such syntheses could be achieved.
A notable example involves the synthesis of a nih.govrotaxane using a large 46-membered macrocycle that incorporates two 2,6-bis(methylene)naphthalene linking units. rsc.org In this work, the macrocycle was self-assembled with two thread-like components in the presence of iron(II) ions, which acted as a template. The resulting pseudo nih.govrotaxane was then stoppered using a "click" reaction, and subsequent demetallation yielded the final doubly threaded nih.govrotaxane. This study demonstrates the feasibility of using bridged dinaphthalene units in the construction of complex MIMs.
The general strategies for synthesizing catenanes and rotaxanes often involve either "clipping," "slipping," or "threading-followed-by-stoppering" methods. In a clipping approach, a pre-formed macrocycle acts as a template for the formation of a second macrocycle around it. rsc.org The synthesis of researchgate.netcatenanes has been achieved with high efficiency using this template-directed clipping approach. rsc.org
The table below presents a summary of synthetic strategies for catenanes and rotaxanes that could be applicable to systems based on this compound.
| MIM Type | Synthetic Strategy | Key Features | Reference |
| nih.govRotaxane | Metal-templated threading and stoppering | Use of a large macrocycle with 2,6-bis(methylene)naphthalene units | rsc.org |
| researchgate.netCatenane | Template-directed clipping | Formation of one macrocycle around another | rsc.org |
| researchgate.netCatenane | Ring-closing metathesis of a researchgate.netrotaxane | High-yielding synthesis from a rotaxane precursor | rsc.org |
| researchgate.netRotaxane | Conformational control via hydrogen bonding | Interaction between macrocycle and axle influences conformation | nih.gov |
The development of catenanes and rotaxanes based on the this compound scaffold holds promise for the creation of new molecular machines and functional materials. The rigidity of the dinaphthalene unit could impart unique properties to these MIMs, such as controlled molecular motion and specific guest recognition within the interlocked structure.
Photophysical Phenomena in 2,2 Methylenedinaphthalene Systems
Photochromism and Optical Switching Behavior
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. There is currently no evidence in the scientific literature to suggest that 2,2'-Methylenedinaphthalene exhibits photochromic or optical switching behavior under typical conditions. The methylene (B1212753) bridge is chemically robust and does not typically participate in the types of reversible bond-forming or-breaking reactions that underlie most photochromic systems.
Electrochemical Properties of 2,2 Methylenedinaphthalene Derivatives
Analysis of Redox Behavior
The redox behavior of 2,2'-Methylenedinaphthalene derivatives is characterized by the oxidation and reduction of the naphthalene (B1677914) moieties. The insulating methylene (B1212753) bridge largely allows the two naphthalene units to behave independently, although interactions can be observed in certain derivatives under specific conditions.
The oxidation of this compound derivatives often involves the naphthalene rings and is highly influenced by the nature and position of substituents. For instance, the oxidation of bis(2-hydroxy-1-naphthyl)methane, a hydroxylated derivative of this compound, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to yield novel compounds such as cis- and trans-dispiro{naphthalene-1,2′(1′H)-naphtho[2,1-b]pyran-3′,1″-naphthalene}-2(1H),2″(1″H)-dione, alongside a quinone methide dimer and a spiroketone. aalto.fi A proposed mechanism for this transformation involves the intermediacy of quinol ethers. aalto.fi
The positions on the naphthalene rings that are most susceptible to oxidation are typically those with higher electron density. In many methylene-bridged dimeric natural products, the methylene bridge connects electron-rich centers, such as the α-position to a phenolic hydroxyl group. mushroomlab.cn This suggests that the presence of electron-donating groups on the naphthalene rings of this compound derivatives would likely facilitate oxidation at those substituted rings.
The electrochemical dehydrogenative homocoupling of 2-naphthylamines has been explored, a process that can lead to the formation of binaphthyl systems. rsc.org Such studies highlight the potential for oxidative C-C bond formation in naphthalene derivatives, although care must be taken to avoid over-oxidation, which can lead to the formation of undesired side products. rsc.org
The reduction of the naphthalene core in various compounds has been a subject of study. The electrolytic reduction of naphthalene itself can yield products such as 1,4-dihydronaphthalene (B28168) and 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), depending on the solvent-electrolyte system used. mushroomlab.cn For instance, the electrolysis of naphthalene in a mixture of diethylene glycol dimethyl ether, water, tetrabutyl ammonium (B1175870) bromide, and ammonia (B1221849) primarily produces 1,4-dihydronaphthalene. mushroomlab.cn
In the context of more complex naphthalene derivatives, such as naphthalene diimides (NDIs), the reduction process is often a focal point of research for applications like organic redox flow batteries. These compounds can undergo a two-electron redox process. rsc.org Typically, this occurs in two separate one-electron transfer steps, but strategies are being developed to achieve a single-step two-electron transfer. rsc.org The reduction potentials are significantly influenced by core substituents. aalto.firesearchgate.net
For this compound derivatives, it is expected that the naphthalene rings would undergo reduction. The presence of electron-withdrawing groups on the rings would likely make the reduction process more favorable (i.e., occur at less negative potentials).
Correlation with Electronic Structure and Reactivity
The electrochemical properties of this compound derivatives are fundamentally governed by their electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key determinants of the oxidation and reduction potentials, respectively.
Computational methods, such as density functional theory (DFT), are increasingly used to model the electronic structure of naphthalene derivatives and predict their electrochemical behavior. aalto.firesearchgate.netresearchgate.net For instance, DFT calculations on core-substituted naphthalene diimides have successfully correlated the electron-donating ability of substituents with their reduction potentials. aalto.firesearchgate.net These studies show that electron-donating groups raise the LUMO energy, making reduction more difficult (more negative potential), while electron-withdrawing groups lower the LUMO energy, facilitating reduction.
The reactivity of the naphthalene rings in this compound is also a direct consequence of their electronic structure. The distribution of electron density, as can be calculated and visualized, indicates the most probable sites for electrophilic or nucleophilic attack. researchgate.net In the case of bis(2-hydroxy-1-naphthyl)methane, the electron-rich nature of the hydroxyl-substituted rings makes them susceptible to oxidation, leading to the formation of quinone-type structures. aalto.fi The methylene bridge, being an insulating C1 unit, generally prevents significant electronic conjugation between the two naphthalene rings, meaning the electronic properties of each ring are largely preserved. mushroomlab.cn However, through-space interactions or conformational effects could lead to some degree of electronic coupling.
The interplay between the electronic structure and electrochemical properties is crucial for designing molecules with specific redox characteristics for applications in materials science, such as electrochromic devices or organic batteries. rsc.org
Crystal Engineering and Solid State Characteristics of 2,2 Methylenedinaphthalene
Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the spatial relationship between adjacent molecules, which is crucial for understanding the solid-state conformation of 2,2'-Methylenedinaphthalene.
Despite extensive searches of crystallographic databases, detailed single-crystal X-ray diffraction data for this compound, including its unit cell parameters and space group, are not publicly available at this time. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, does not currently contain an entry for this specific compound.
The determination of the crystal structure of this compound would involve the growth of a high-quality single crystal, which can be a challenging process. Once a suitable crystal is obtained, it would be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve and refine the crystal structure, yielding a detailed crystallographic information file (CIF). This file would contain the precise atomic coordinates, unit cell dimensions, and space group symmetry.
Hypothetical Crystallographic Data for this compound:
Without experimental data, we can only hypothesize the potential crystallographic parameters based on related structures. The flexible methylene (B1212753) linker allows for various conformations of the two naphthalene (B1677914) moieties relative to each other, which would significantly influence the crystal packing.
| Crystallographic Parameter | Hypothetical Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (molecules per unit cell) | 2 or 4 |
This table presents hypothetical data for illustrative purposes only. Actual values can only be determined through experimental single-crystal X-ray diffraction.
Investigations into Polymorphism and Phase Transitions
Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.net These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical properties. Given the conformational flexibility of the methylene bridge in this compound, the existence of multiple polymorphic forms is highly probable.
The investigation into polymorphism typically involves techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray powder diffraction (VT-XRPD). nih.gov These methods can detect phase transitions between different polymorphic forms as a function of temperature.
For this compound, a systematic study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to encourage the formation of different polymorphs. Each identified polymorph would then be characterized to determine its unique crystal structure and thermal stability. The relative stability of the polymorphs and the conditions under which they interconvert would provide valuable insights into the compound's solid-state behavior. The study of polymorphism in related naphthalene derivatives has revealed rich and complex phase behaviors, often influenced by the subtle interplay of intermolecular forces. researchgate.net
Influence of Intermolecular Interactions on Crystal Packing and Properties
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For an aromatic hydrocarbon like this compound, the dominant forces are expected to be van der Waals interactions, including London dispersion forces and potentially C-H···π interactions.
The study of crystal packing in planar aromatic hydrocarbons has led to the identification of several common packing motifs, such as herringbone and sandwich structures. researchgate.net The specific motif adopted by this compound would depend on the balance between maximizing π-π stacking and achieving efficient space filling. The flexible nature of the molecule might lead to more complex packing arrangements than those observed for rigid planar aromatic hydrocarbons.
Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify the different types of intermolecular contacts within the crystal structure. This analysis provides a "fingerprint" of the intermolecular interactions and can help to rationalize the observed crystal packing and predict the relative stability of different polymorphs.
Future Perspectives and Interdisciplinary Research Avenues
Integration with Quantum Information Science Concepts
The field of Quantum Information Science (QIS) is actively searching for new molecular materials that can function as qubits, the fundamental units of quantum information. researchgate.net The development of molecular qubits is a frontier in chemistry, aiming to design molecules with specific quantum properties. researchgate.net The 2,2'-Methylenedinaphthalene structure offers an intriguing platform for exploring molecular-based quantum phenomena.
The core concept revolves around the spin states of electrons within the molecule. By introducing radical centers or specific paramagnetic metal ions, it may be possible to create well-defined spin-correlated radical pairs within the this compound framework. acs.org The methylene (B1212753) bridge could mediate the interaction between the two naphthalene-based spin centers, influencing their quantum entanglement and coherence times. The ability to control the distance and relative orientation of the naphthalene (B1677914) units through the flexible bridge is a key feature that could be exploited to tune these quantum properties. acs.org
Furthermore, the principles of molecular engineering, which have been applied to create emissive molecular qubits, could be adapted for this compound derivatives. acs.org By strategically modifying the naphthalene rings with donor and acceptor groups, it might be possible to control the electronic states and create systems where quantum information can be written, read, and manipulated using light and magnetic fields. acs.org Theoretical studies using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, similar to those performed on naphthalene, could predict the electronic structure, HOMO-LUMO gap, and other quantum chemical properties of this compound and its derivatives, guiding the synthesis of promising candidates for molecular qubits. iastate.edu
Development of Advanced Sensing Platforms
The inherent fluorescence of the naphthalene moiety makes it a valuable component in the design of chemosensors. capes.gov.br Naphthalene derivatives are known for their high quantum yield and photostability, which are desirable characteristics for fluorescence-based detection. capes.gov.br The this compound scaffold, with its two naphthalene units, provides a foundation for creating highly sensitive and selective sensing platforms.
By functionalizing the naphthalene rings with specific recognition units, such as Schiff bases or crown ethers, derivatives of this compound could be designed to bind selectively with specific analytes like metal ions. nih.govresearchgate.net The binding event would induce a change in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength, allowing for quantitative detection. nih.gov For instance, chemosensors based on bis-naphthalene derivatives have demonstrated the ability to detect ions like Al³⁺ and Fe³⁺. nih.govresearchgate.net
The flexible methylene bridge in this compound could also play a crucial role in sensing. The conformational change upon analyte binding could lead to the formation or disruption of excimers (excited-state dimers) between the two naphthalene rings. This would result in a distinct change in the fluorescence spectrum, providing a ratiometric sensing mechanism, which is often more reliable than simple intensity-based measurements. researchgate.netrsc.orgrsc.org The photophysical properties of such bridged systems are sensitive to the solvent environment and the nature of the bridge, offering tunability in sensor design. researchgate.netrsc.orgrsc.org
| Property | Value | Solvent | Reference |
| Fluorescence Quantum Yield (φF) of a naphthalene bridged disilane | <0.01 | THF | researchgate.net |
| Fluorescence Quantum Yield (φF) of a naphthalene bridged disilane | 0.15–0.32 | Cyclohexane and Toluene | researchgate.net |
| Fluorescence Quantum Yield (φF) of a naphthalene bridged disilane | 0.49 | Acetonitrile | researchgate.net |
Exploration of Novel Applications in Sustainable Chemistry
Sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of materials from renewable resources and the creation of recyclable polymers are key pillars of this field. kit.edu Naphthalene-containing compounds, including structures related to this compound, are being explored in this context.
A significant area of research is the derivation of aromatic compounds from lignin, an abundant and renewable biopolymer. kit.edu Studies have shown that naphthalene structures can be formed during the chemical processing of lignin, such as acid-catalyzed phenolation. nih.govresearchgate.net This opens a potential pathway for producing this compound or its precursors from a sustainable feedstock, reducing the reliance on fossil fuels. nih.govresearchgate.net
In the realm of sustainable polymers, the incorporation of rigid aromatic units like naphthalene into polymer backbones can enhance their properties. "Naphthalene engineering" of chemically recyclable polyesters has been shown to significantly improve the glass transition temperature and mechanical properties of the materials. rsc.orgrsc.orgbohrium.com By using this compound as a monomer or a building block, it may be possible to create high-performance polymers that are also designed for chemical recycling, contributing to a circular economy for plastics. rsc.orgrsc.orgbohrium.com The development of such recyclable polymers is a critical step towards mitigating plastic pollution. oaepublish.comrsc.org Furthermore, the biodegradation of some naphthalene-based polymers is being investigated, which could lead to materials that are less persistent in the environment. researchgate.net
| Polymer System | Key Feature | Sustainable Aspect | Reference |
| Lignin-derived aromatics | Formation of naphthalene structures from biomass | Renewable feedstock | nih.govresearchgate.net |
| Naphthalene-engineered polyesters | Enhanced thermal and mechanical properties | Chemical recyclability | rsc.orgrsc.orgbohrium.com |
| Naphthalene sulfonate polymers | Susceptibility to biodegradation | Reduced environmental persistence | researchgate.net |
Design of Multi-responsive Systems and Smart Materials
Smart materials are designed to respond to external stimuli, such as light, temperature, pH, or the presence of a chemical species, by changing their properties. researchgate.netbiorizon.eu The unique structure of this compound, with its combination of rigid aromatic plates and a flexible linker, makes it a promising candidate for incorporation into such systems.
The conformational freedom of the methylene bridge allows the two naphthalene rings to adopt different spatial arrangements. This flexibility could be harnessed to create materials that respond to mechanical stress, temperature changes, or solvent polarity. By incorporating this compound units into a polymer backbone, it may be possible to create materials with tunable thermal and mechanical properties. rsc.org
Furthermore, the photoresponsive nature of the naphthalene chromophore can be exploited. Photoisomerization is a process where a molecule undergoes a reversible structural change upon exposure to light. oaepublish.com While naphthalene itself does not photoisomerize, it can be functionalized with photo-responsive groups. Alternatively, the this compound unit could be incorporated into larger architectures like covalent organic frameworks (COFs). The defined pores and ordered structure of COFs could amplify the effects of conformational changes in the this compound units, leading to macroscopic changes in the material's properties, such as its ability to adsorb gases or act as a smart membrane. oaepublish.com The development of such multi-responsive systems could lead to advanced applications in areas like drug delivery, catalysis, and separation technologies. researchgate.netbiorizon.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
